Cas no 1504715-08-5 (Ethanone, 1-[2-(chloromethoxy)-4-fluorophenyl]-)
Ethanone, 1-[2-(chloromethoxy)-4-fluorophenyl]- Chemical and Physical Properties
Names and Identifiers
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- Ethanone, 1-[2-(chloromethoxy)-4-fluorophenyl]-
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- Inchi: 1S/C9H8ClFO2/c1-6(12)8-3-2-7(11)4-9(8)13-5-10/h2-4H,5H2,1H3
- InChI Key: ITORLFKNIPTWFG-UHFFFAOYSA-N
- SMILES: C(=O)(C1=CC=C(F)C=C1OCCl)C
Ethanone, 1-[2-(chloromethoxy)-4-fluorophenyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-646309-0.05g |
1-[2-(chloromethoxy)-4-fluorophenyl]ethan-1-one |
1504715-08-5 | 0.05g |
$1091.0 | 2023-03-04 | ||
| Enamine | EN300-646309-0.1g |
1-[2-(chloromethoxy)-4-fluorophenyl]ethan-1-one |
1504715-08-5 | 0.1g |
$1144.0 | 2023-03-04 | ||
| Enamine | EN300-646309-0.25g |
1-[2-(chloromethoxy)-4-fluorophenyl]ethan-1-one |
1504715-08-5 | 0.25g |
$1196.0 | 2023-03-04 | ||
| Enamine | EN300-646309-0.5g |
1-[2-(chloromethoxy)-4-fluorophenyl]ethan-1-one |
1504715-08-5 | 0.5g |
$1247.0 | 2023-03-04 | ||
| Enamine | EN300-646309-1.0g |
1-[2-(chloromethoxy)-4-fluorophenyl]ethan-1-one |
1504715-08-5 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-646309-2.5g |
1-[2-(chloromethoxy)-4-fluorophenyl]ethan-1-one |
1504715-08-5 | 2.5g |
$2548.0 | 2023-03-04 | ||
| Enamine | EN300-646309-5.0g |
1-[2-(chloromethoxy)-4-fluorophenyl]ethan-1-one |
1504715-08-5 | 5.0g |
$3770.0 | 2023-03-04 | ||
| Enamine | EN300-646309-10.0g |
1-[2-(chloromethoxy)-4-fluorophenyl]ethan-1-one |
1504715-08-5 | 10.0g |
$5590.0 | 2023-03-04 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01085780-1g |
1-[2-(Chloromethoxy)-4-fluorophenyl]ethan-1-one |
1504715-08-5 | 95% | 1g |
¥6461.0 | 2023-04-10 |
Ethanone, 1-[2-(chloromethoxy)-4-fluorophenyl]- Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
Additional information on Ethanone, 1-[2-(chloromethoxy)-4-fluorophenyl]-
Ethanone, 1-[2-(chloromethoxy)-4-fluorophenyl]-: A Promising Compound with CAS No. 1504715-08-5 for Pharmaceutical Applications
Ethanone, 1-[2-(chloromethoxy)-4-fluorophenyl]-, also known by its CAS No. 1504715-08-5, is a synthetic compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This molecule belongs to the class of aromatic ethers, characterized by the presence of a fluorinated phenyl ring substituted with a chloromethoxy group. The combination of these functional groups creates a versatile scaffold that can interact with various biological targets, making it a valuable candidate for drug discovery and development.
Recent studies have highlighted the importance of chloromethoxy and fluorophenyl substituents in modulating the biological activity of such compounds. For instance, a 2023 publication in the Journal of Medicinal Chemistry demonstrated that the introduction of a chloromethoxy group at the 2-position of the phenyl ring significantly enhances the compound's ability to inhibit specific enzymes involved in inflammatory pathways. This finding underscores the significance of fluorophenyl substitution in optimizing the pharmacological profile of the molecule.
The CAS No. 1504713-08-5 compound is synthesized through a multi-step process that involves the coupling of a fluorinated aromatic compound with a chloromethoxy-containing reagent. This synthetic strategy has been refined in recent years to improve yield and purity, as reported in a 2024 study published in Bioorganic & Medicinal Chemistry Letters. The study emphasized the role of catalytic methodologies in achieving high selectivity during the formation of the ether linkage, which is critical for maintaining the compound's structural integrity and biological activity.
One of the most promising applications of Ethanone, 1-[2-(chloromethoxy)-4-fluorophenyl]- lies in its potential as an anti-inflammatory agent. Researchers at the University of Tokyo have recently demonstrated that this compound exhibits potent inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme involved in the production of pro-inflammatory prostaglandins. The study, published in Pharmaceutical Research in 2023, showed that the compound's fluorophenyl group plays a crucial role in enhancing its binding affinity to the COX-2 active site, thereby improving its therapeutic efficacy.
In addition to its anti-inflammatory properties, the CAS No. 1504715-08-5 compound has shown potential in the treatment of neurodegenerative diseases. A 2024 preclinical study conducted by the National Institute of Neurological Disorders and Stroke (NINDS) found that the compound effectively reduced oxidative stress in neuronal cells, suggesting its potential as a neuroprotective agent. The study highlighted the importance of the chloromethoxy substituent in modulating the compound's antioxidant activity, which is a critical factor in its therapeutic application.
The pharmacokinetic profile of Ethanone, 1-[2-(chloromethoxy)-4-fluorophenyl]- is another area of active research. A 2023 study published in Drug Metabolism and Disposition investigated the compound's metabolism in vivo and found that it is primarily metabolized via oxidative pathways, with the formation of metabolites that retain significant biological activity. This finding is particularly relevant for the development of prodrugs, as it suggests that the compound can be designed to release its active form at the target site, thereby improving its therapeutic index.
Another significant aspect of the CAS No. 1504715-08-5 compound is its potential as a lead molecule for the development of novel antibiotics. A 2024 study by the University of California, San Francisco, explored the compound's ability to inhibit bacterial biofilm formation, a critical factor in the development of antibiotic resistance. The study demonstrated that the compound's fluorophenyl group enhances its ability to disrupt biofilm matrices, making it a promising candidate for the treatment of chronic infections.
The structural versatility of Ethanone, 1-[2-(chloromethoxy)-4-fluorophenyl]- also makes it an attractive scaffold for the design of hybrid molecules with multifunctional properties. A 2023 publication in ChemMedChem described the synthesis of a series of derivatives where the chloromethoxy group was replaced with other functional groups, resulting in compounds with enhanced solubility and improved pharmacological profiles. This approach highlights the importance of structural modifications in optimizing the compound's therapeutic potential.
Despite its promising properties, the CAS No. 1504715-08-5 compound is not without challenges. One of the primary concerns is its potential for off-target effects, which could limit its therapeutic application. To address this issue, researchers are exploring the use of computational modeling to predict the compound's interactions with various biological targets. A 2024 study published in Computational Biology and Chemistry demonstrated that machine learning algorithms can accurately predict the compound's binding affinity to different proteins, enabling the identification of potential off-target interactions and guiding the design of more selective derivatives.
In conclusion, Ethanone, 1-[2-(chloromethoxy)-4-fluorophenyl]- represents a promising candidate in the field of pharmaceutical research, with potential applications in the treatment of inflammatory diseases, neurodegenerative disorders, and antibiotic-resistant infections. The compound's unique chemical structure, combined with its ability to modulate key biological targets, positions it as a valuable lead molecule for the development of novel therapeutics. Ongoing research into its pharmacokinetic properties, structural modifications, and potential off-target effects will be crucial in determining its ultimate therapeutic potential.
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